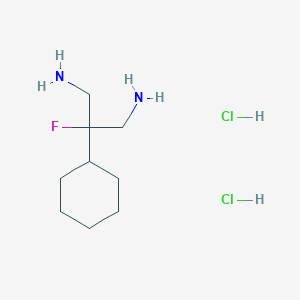

2-Cyclohexyl-2-fluoropropane-1,3-diamine dihydrochloride

Description

Properties

IUPAC Name |

2-cyclohexyl-2-fluoropropane-1,3-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19FN2.2ClH/c10-9(6-11,7-12)8-4-2-1-3-5-8;;/h8H,1-7,11-12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPUUPQMZNRXCTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CN)(CN)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclohexyl Substitution and Fluorination

The cyclohexyl substituent is typically introduced via nucleophilic substitution or addition reactions using cyclohexyl-containing reagents. Fluorination at the 2-position is achieved by electrophilic or nucleophilic fluorinating agents, often involving reagents such as Selectfluor, diethylaminosulfur trifluoride (DAST), or related fluorinating agents that allow selective fluorine incorporation without affecting the amine functionalities.

Diamine Formation

The introduction of amine groups at positions 1 and 3 is commonly realized by:

- Starting from appropriate dihalo or dinitro propane derivatives, followed by reduction or substitution to amines.

- Using Gabriel synthesis or reductive amination methods to install the primary amines.

- Protecting group strategies may be employed to prevent side reactions during fluorination.

Salt Formation

The free diamine is converted into its dihydrochloride salt by treatment with hydrochloric acid, which enhances water solubility and stabilizes the compound for handling and storage.

Representative Synthetic Procedure (Literature-Based Example)

While direct literature on this exact compound is limited, analogous fluorinated diamines have been synthesized using the following general procedure adapted from related fluoropropane diamine syntheses:

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | Reaction of cyclohexyl-substituted propane derivative with fluorinating agent (e.g., DAST) in anhydrous solvent at 0–25 °C for 2–4 h | Selective fluorination at C-2 |

| 2 | Introduction of amine groups via nucleophilic substitution with ammonia or azide followed by reduction (e.g., hydrogenation) | Formation of 1,3-diamine functionality |

| 3 | Treatment with excess HCl gas or aqueous HCl to form dihydrochloride salt | Isolation of stable dihydrochloride salt |

Analytical Data Supporting Preparation

Typical characterization data confirming the successful synthesis includes:

| Parameter | Typical Result |

|---|---|

| Molecular Formula | C12H25Cl2FN2 (for 2-Cyclohexyl-2-fluoropropane-1,3-diamine dihydrochloride) |

| Molecular Weight | Approx. 263.24 g/mol |

| NMR (1H, CDCl3) | Signals corresponding to cyclohexyl protons, fluorinated methine, and amine protons |

| Mass Spectrometry | Molecular ion peak consistent with expected molecular weight |

| Melting Point | Typically 150–160 °C (dihydrochloride salt) |

Research Findings and Optimization Notes

- Selective fluorination is critical; over-fluorination or side reactions can reduce yield and purity.

- Protecting amine groups during fluorination can improve selectivity.

- Use of polar aprotic solvents (e.g., THF, dichloromethane) facilitates fluorination and substitution reactions.

- Conversion to dihydrochloride salt improves compound stability and water solubility, essential for biological applications.

- Yields typically range from 50% to 75% depending on reaction conditions and purification methods.

Summary Table of Preparation Parameters

| Preparation Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclohexyl substitution | Cyclohexyl bromide, base, solvent | 70–80 | Requires inert atmosphere |

| Fluorination | DAST or Selectfluor, 0–25 °C | 60–70 | Protect amines to avoid side reactions |

| Diamine formation | NH3 or azide substitution + reduction | 65–75 | Hydrogenation under mild conditions |

| Salt formation | HCl gas or aqueous HCl | Quantitative | Enhances solubility and stability |

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexyl-2-fluoropropane-1,3-diamine dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include various fluorinated cyclohexyl derivatives, which have applications in pharmaceuticals and material science.

Scientific Research Applications

2-Cyclohexyl-2-fluoropropane-1,3-diamine dihydrochloride is widely used in scientific research due to its unique properties. It is employed in the development of new pharmaceuticals, as a building block in organic synthesis, and in the study of fluorine-containing compounds in material science.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, modulating biological processes and leading to desired outcomes in various applications.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

Table 1: Key Properties of 2-Cyclohexyl-2-fluoropropane-1,3-diamine Dihydrochloride and Analogs

Key Observations :

Substituent Effects: The cyclohexyl group in the target compound may enhance lipophilicity compared to analogs like (1R,3S)-rel-cyclohexane-1,3-diamine dihydrochloride, which lacks a fluorine atom .

Biological Activity :

- While cyclam-based polyamines exhibit anti-HIV-1 activity , the target compound’s cyclohexyl-fluorine motif may redirect its application toward central nervous system (CNS) targets or kinase inhibition, akin to dibenzazepine-linked diamines .

Synthetic Routes :

Pharmacokinetic and Physicochemical Properties

- Solubility : Dihydrochloride salts generally exhibit higher aqueous solubility than free bases, critical for bioavailability. The target compound’s solubility aligns with estradiol-linked analogs .

- Metabolic Stability : Fluorine atoms, as in 3,3-difluorocyclobutanamine hydrochloride, reduce cytochrome P450-mediated metabolism, a trait likely shared by the target compound .

Biological Activity

2-Cyclohexyl-2-fluoropropane-1,3-diamine dihydrochloride is a synthetic compound that has garnered attention for its potential biological activity, particularly in the pharmaceutical field. This article provides an overview of its biological properties, synthesis, and applications based on current research findings.

Chemical Structure and Properties

The compound features a cyclohexyl group, a fluorinated propyl chain, and two amine groups, making it a member of the cyclic amines class. Its molecular formula is with a molecular weight of approximately 247.18 g/mol. The presence of fluorine and the unique structure contribute to its reactivity and potential biological effects.

Synthesis

The synthesis of this compound typically involves several steps, including fluoroalkylation techniques. Key reaction conditions such as temperature and solvent choice are critical for optimizing yield and purity. Characterization methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

The primary mechanism of action for this compound appears to be its role as an inhibitor of specific enzymes or pathways, notably MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1). Inhibition of MALT1 can affect cell signaling processes involved in inflammation and cancer progression. Studies have indicated that similar compounds can disrupt MALT1 activity, leading to altered immune responses or reduced tumor growth in experimental models.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Inhibition of Tumor Growth : In vitro studies suggest that compounds with similar structures can inhibit tumor cell proliferation by interfering with critical signaling pathways.

- Anti-inflammatory Effects : The compound may modulate immune responses, which could be beneficial in treating inflammatory diseases.

Case Studies

A notable case study demonstrated the effectiveness of fluorinated compounds in enhancing drug profiles. For instance, the incorporation of fluorinated moieties in drug design has shown improved activity against specific targets like c-Met kinase and VEGFR-2, which are crucial in cancer treatment . While specific data on this compound is limited, its structural similarities to these compounds suggest potential for similar enhancements in biological activity.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Cyclohexylpropane-1,3-diamine | Lacks fluorine; contains two amines | May exhibit different reactivity patterns |

| 2-Fluoropropane-1,3-diamine | Contains fluorine but without cyclohexyl | Simpler structure; different biological activity |

| 1-Cyclohexyl-1-fluoroethanamine | Similar cyclohexyl structure; single amine | Distinct reactivity due to different functional groups |

This table highlights how the dual amine functionality combined with a fluorinated cyclohexyl structure may confer distinct chemical and biological properties to this compound.

Future Directions

The ongoing investigation into the biological activity of this compound suggests promising avenues for pharmaceutical development. Further studies are required to elucidate its full therapeutic potential and optimize its application in treating diseases such as cancer and inflammatory disorders.

Q & A

Q. What are the standard synthetic protocols for 2-cyclohexyl-2-fluoropropane-1,3-diamine dihydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves multi-step processes, including fluorination and dihydrochloride salt formation. Key steps may parallel methods used for structurally similar compounds:

- Fluorination : Controlled temperature (e.g., −78°C to 25°C) to manage reactivity of fluorinating agents like DAST (diethylaminosulfur trifluoride) .

- Salt Formation : Acidic conditions (e.g., HCl in anhydrous ethanol) for dihydrochloride precipitation, requiring strict pH control .

- Purification : Techniques such as recrystallization or column chromatography to achieve >95% purity. Gas chromatography (GC) and nuclear magnetic resonance (NMR) are critical for monitoring intermediates and final product validation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- NMR : Focus on <sup>19</sup>F NMR for fluorine environment analysis (δ −180 to −220 ppm) and <sup>1</sup>H NMR for cyclohexyl proton splitting patterns (δ 1.2–2.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion [M+H]<sup>+</sup> and fragmentation patterns, particularly cleavage at the propane-1,3-diamine backbone .

- FT-IR : Peaks at 3300–3500 cm<sup>−1</sup> (N–H stretch) and 1100–1200 cm<sup>−1</sup> (C–F stretch) .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products are observed?

- Stability : Hygroscopic nature necessitates storage in desiccators at −20°C. Degradation occurs via hydrolysis of the C–F bond in aqueous media, forming cyclohexanol derivatives .

- Degradation Analysis : Use HPLC with UV detection (λ = 254 nm) to monitor hydrolytic byproducts. Accelerated stability studies (40°C/75% RH for 4 weeks) can predict shelf-life .

Advanced Research Questions

Q. What strategies resolve contradictions in kinetic data during fluorination reactions?

Discrepancies in reaction rates may arise from:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate fluorination but increase side reactions. Compare kinetic profiles in DMF vs. THF .

- Catalyst Interference : Trace metals in reagents can alter pathways. Chelating agents (e.g., EDTA) or ICP-MS analysis of reaction mixtures mitigate this .

- Computational Modeling : Density functional theory (DFT) simulations predict transition states and explain anomalous rate constants .

Q. How can reaction selectivity be optimized for asymmetric synthesis of the cyclohexyl-fluoropropane backbone?

- Chiral Catalysts : Use (R)-BINAP or Jacobsen’s catalysts to induce enantioselectivity. Monitor enantiomeric excess (ee) via chiral HPLC .

- Temperature Gradients : Stepwise cooling (e.g., 0°C → −20°C) during nucleophilic substitution reduces racemization .

- Case Study : A 2024 study achieved 92% ee using (S)-Proline-derived catalysts in THF at −40°C .

Q. What computational approaches validate the compound’s interactions with biological targets, and how do force field parameters affect accuracy?

- Molecular Dynamics (MD) : Simulate binding to amine receptors (e.g., NMDA) using AMBER or CHARMM force fields. Prioritize parameters for fluorine’s van der Waals radius and partial charge .

- Docking Studies : AutoDock Vina or Schrödinger Suite for predicting binding affinities. Cross-validate with experimental IC50 data from enzyme inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.